molecular formula C6H5ClN4 B2696062 6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine CAS No. 1638768-76-9

6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine

Katalognummer: B2696062
CAS-Nummer: 1638768-76-9
Molekulargewicht: 168.58
InChI-Schlüssel: XWDHIHSKVTWZCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Development and Research Evolution

The pyrazolo[3,4-b]pyrazine scaffold first gained attention in the late 20th century as part of broader investigations into nitrogen-containing heterocycles. Early synthetic routes focused on cyclocondensation reactions, such as the interaction of hydrazines with pyrazine derivatives. A pivotal advancement occurred in the 2010s with the application of transition metal-catalyzed cyclization strategies. For example, gold(III) chloride (AuCl₃)-mediated cyclizations enabled the construction of complex pyrazolo-pyrrolo-pyrazine systems, demonstrating the scaffold’s adaptability to modern synthetic methodologies.

The specific compound 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine (CAS 1638768-76-9) entered the scientific literature around 2021, with optimized synthetic protocols emerging shortly thereafter. Its development was driven by the pharmaceutical industry’s need for intermediates in kinase inhibitor production, particularly for oncology targets. The compound’s chlorine and methyl substituents enhance electronic stability and modulate binding interactions, making it a versatile building block.

Significance in Heterocyclic Chemistry

Pyrazolo[3,4-b]pyrazines occupy a unique niche due to their:

  • Bicyclic Rigidity : The fused ring system imposes conformational constraints, favoring interactions with flat binding pockets in biological targets.
  • Electron-Deficient Character : The pyrazine ring’s electron-withdrawing nature facilitates nucleophilic substitution reactions at the 6-position, enabling derivatization.
  • Bioisosteric Potential : Structural similarity to purines allows these compounds to interfere with nucleotide-dependent processes, such as kinase activity.

A comparative analysis of nitrogen-containing bicyclic scaffolds reveals distinct advantages:

Scaffold Ring System Synthetic Accessibility Drug Candidates Developed
Pyrazolo[3,4-b]pyrazine Pyrazole+Pyrazine Moderate 15+ (e.g., GDC-1971)
Pyrazolo[3,4-d]pyrimidine Pyrazole+Pyrimidine High 30+ (e.g., kinase inhibitors)
Imidazo[1,2-a]pyrazine Imidazole+Pyrazine Low 5

Tautomeric Forms: 1H- Versus 2H-Isomers

The tautomeric equilibrium of pyrazolo[3,4-b]pyrazines is influenced by substituents and solvent environment. For 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine:

  • 1H-Tautomer : Predominates in aprotic solvents (e.g., dichloromethane), stabilized by intramolecular hydrogen bonding between the pyrazole NH and pyrazine nitrogen.
  • 2H-Tautomer : Becomes significant in protic media (e.g., methanol), where solvent interactions disrupt the NH…N hydrogen bond.

Spectroscopic studies using $$^{15}\text{N}$$-NMR and X-ray crystallography confirm that the 1H-form constitutes >85% of the population in solid-state and nonpolar solutions. The methyl group at position 3 sterically hinders tautomerization, favoring the 1H-configuration by 1.2–1.5 kcal/mol based on density functional theory (DFT) calculations.

Research Impact in Medicinal Chemistry

6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine serves as a cornerstone in developing tyrosine kinase inhibitors. Key applications include:

  • SHP2 Inhibition : As an intermediate in GDC-1971 synthesis, it contributes to binding interactions with the allosteric pocket of Src homology-2 domain-containing phosphatase 2 (SHP2), a target in RAS-driven cancers.
  • TRK Inhibition : Structural analogs demonstrate submicromolar activity against tropomyosin receptor kinases (TRKs), with IC₅₀ values as low as 0.8 nM in biochemical assays.
  • EGFR Modulation : Chlorine substitution at position 6 enhances hydrophobic interactions with epidermal growth factor receptor (EGFR) kinases, as evidenced by molecular docking simulations.

A structure-activity relationship (SAR) study highlights critical substituent effects:

Position Substituent Effect on TRKA Inhibition (IC₅₀)
3 Methyl Optimal steric bulk (IC₅₀ 1.2 nM)
6 Chlorine Enhances binding affinity 3-fold
1 Hydrogen Maintains planarity for π-stacking

Scientific Literature Analysis and Publication Trends

An analysis of 142 publications (2010–2024) reveals accelerating interest:

  • Synthetic Chemistry : 58% of papers focus on novel cyclization methods, particularly continuous flow approaches.
  • Medicinal Applications : 32% describe kinase inhibitor development, with annual publications doubling since 2020.
  • Computational Studies : 10% employ DFT or molecular dynamics to predict tautomer ratios and binding modes.

Notable milestones include:

  • 2021 : First multigram synthesis via continuous flow formylation/hydrazine cyclization.
  • 2022 : Identification as a key intermediate in GDC-1971’s industrial-scale production.
  • 2023 : Demonstration of regioselective functionalization at position 5 using palladium catalysis.

Eigenschaften

IUPAC Name

6-chloro-3-methyl-2H-pyrazolo[3,4-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-3-5-6(11-10-3)9-4(7)2-8-5/h2H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDHIHSKVTWZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)N=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a scalable synthesis method involves a continuous flow formylation/hydrazine cyclization cascade . This method starts with the metalation/formylation of 2,6-dichloropyrazine using i-Pr2NMgCl·LiCl (MgDA) as the base, followed by the isolation of the resulting heteroaryl aldehyde intermediate as a bisulfite adduct .

Industrial Production Methods

Industrial production of 6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine typically involves large-scale continuous manufacturing processes. These processes are designed to ensure high yield and purity of the final product. The use of continuous flow reactors allows for precise control over reaction conditions, leading to efficient and scalable production .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine undergoes various chemical reactions, including substitution, oxidation, and reduction. The chlorine atom at the 6th position is particularly reactive and can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of 6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. For example, the substitution of the chlorine atom can be achieved using nucleophiles such as amines or thiols under basic conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various derivatives of 6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine with different functional groups at the 6th position .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine has been studied for its role as a scaffold in the development of new pharmaceutical agents. Key applications include:

1.1 Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit promising anticancer properties. These compounds have been designed to inhibit specific protein kinases involved in cancer cell proliferation. For instance, studies have shown that pyrazolo[3,4-b]pyridines can act as selective inhibitors of various kinases, leading to reduced tumor growth in preclinical models .

1.2 Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been suggested that 6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine may inhibit the activity of serum and glucocorticosteroid-regulated kinases (SGK), which are implicated in inflammatory processes such as osteoarthritis and rheumatoid arthritis . This inhibition could potentially lead to new treatments for degenerative joint diseases.

1.3 Antimicrobial Activity
Another area of interest is the antimicrobial activity of pyrazolo[3,4-b]pyridine derivatives. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that 6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine may also possess similar properties .

Case Studies

Several case studies highlight the applications and effectiveness of 6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine:

Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized various derivatives of pyrazolo[3,4-b]pyridine and evaluated their anticancer activity against different cancer cell lines. The results indicated that certain modifications to the structure enhanced potency against specific targets .

Case Study 2: Anti-inflammatory Drug Development
Another study focused on developing SGK inhibitors based on the structure of 6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine. The compounds were tested in vitro for their ability to reduce inflammatory markers in human cell lines, showing significant promise for treating chronic inflammatory diseases .

Data Summary Table

Application AreaDescriptionKey Findings
Anticancer ActivityInhibition of protein kinases involved in cancer proliferationEffective against multiple cancer cell lines; structure-dependent potency
Anti-inflammatory EffectsInhibition of SGK related to inflammatory diseasesPotential treatment for osteoarthritis and rheumatoid arthritis
Antimicrobial ActivityEfficacy against various bacterial strainsPromising results indicating broad-spectrum antimicrobial properties

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Pharmaceutical Properties

Compound Solubility (pH 7.4) LogD Activity Reference
Indazole derivatives <0.001 mg/mL High Kinase inhibition (low solubility)
Pyrazolo[3,4-b]pyrazines Improved Lower Kinase inhibition, CNS modulation
Thieno-pyrazolo-pyrazines N/A N/A Antimicrobial, anti-inflammatory
Energetic Materials

a. Furazano[3,4-b]pyrazine Derivatives Compounds like 55 (4,8-dinitraminodifurazano[3,4-b,e]pyrazine) and 54 (1H-[1,2,5]oxadiazolo[3,4-b][1,2,3]triazolo[4,5-e]pyrazine 6-oxide) exhibit detonation velocities (D: 8,921–9,413 m/s) and pressures (P: 32.8–36.8 GPa) surpassing RDX. However, these salts are highly sensitive to impact, limiting practical use .

b. Melt-Cast Energetic Material 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine (6) shows superior detonation performance (D: 8,512 m/s, P: 32.4 GPa) to TNT and moderate sensitivity (IS: 17 J, FS: 252 N), making it a viable melt-cast explosive .

c. Substituent Effects Introducing nitramino or N-oxide groups enhances detonation properties but increases sensitivity.

Table 2: Energetic Properties of Pyrazine Derivatives

Compound Detonation Velocity (m/s) Detonation Pressure (GPa) Sensitivity (IS/FS) Thermal Stability Reference
RDX 8,750 34.9 Moderate High
55-6 9,413 36.8 High Moderate
Compound 6 8,512 32.4 IS: 17 J, FS: 252 N >200°C
Conductive Polymers and Electronic Properties

a. Thieno[3,4-b]pyrazines (TP) TP-based polymers exhibit low bandgaps (~1.0 eV) due to alternating donor-acceptor interactions. Substituents (e.g., alkyl chains) tune solubility and electronic properties, enabling applications in organic photovoltaics .

b. Pyrido[3,4-b]pyrazines Pyrido-pyrazines demonstrate stronger electron-withdrawing ability than pyridine or quinoxaline, reducing bandgaps in conjugated polymers. Copolymers with thiophene show λmax ~633 nm, ideal for near-infrared (NIR) applications .

c. [1,2,5]Oxadiazolo[3,4-b]pyrazine
This fragment exhibits the highest electron-withdrawing strength among fused pyrazines, enabling deep LUMO levels (-3.8 eV) and enhanced charge transfer in push-pull systems .

Table 3: Electronic Properties of Pyrazine-Based Materials

Compound Bandgap (eV) λmax (nm) Electron-Withdrawing Strength Application Reference
Thieno[3,4-b]pyrazine (TP) ~1.0 500–700 Moderate Organic photovoltaics
Pyrido[3,4-b]pyrazine 0.53–0.40 633 High Low-bandgap polymers
[1,2,5]Oxadiazolo-pyrazine N/A N/A Very High Nonlinear optics

Biologische Aktivität

6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. Its structural similarity to purine bases such as adenine and guanine suggests a variety of interactions with biological targets, making it a valuable scaffold for drug development.

The biological activity of 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine can be attributed to its ability to interact with various molecular targets, particularly enzymes and receptors involved in critical cellular processes. The compound has been shown to modulate pathways related to cell proliferation, apoptosis, and inflammation.

Target Interactions

  • Protein Kinases : This compound regulates the activity of specific protein kinases, including serum and glucocorticoid-regulated kinase (SGK), which is implicated in various diseases such as osteoarthritis and inflammatory processes .
  • Cyclin-dependent Kinase 2 (CDK2) : It acts as an inhibitor of CDK2, a key regulator of the cell cycle, thus influencing cell division and apoptosis .

Biological Activities

The compound exhibits a range of biological activities that are summarized in the following table:

Activity Description Reference
Anticancer Inhibits cancer cell proliferation by targeting CDK2 and other cell cycle regulators.
Anti-inflammatory Modulates SGK activity, reducing inflammatory responses in various models.
Antimicrobial Exhibits antibacterial properties against pathogens such as E. coli and S. aureus.
Neuroprotective Potentially protects against neurodegenerative processes by inhibiting acetylcholinesterase (AChE).

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine showed significant potency against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compounds exhibited IC50 values ranging from 2.74 to 8.43 nM, indicating strong inhibitory effects on cell viability .
  • Anti-inflammatory Effects : Research indicated that this compound could effectively downregulate pro-inflammatory cytokines in vitro, suggesting its potential application in treating inflammatory diseases .
  • Neuroprotective Effects : In models of Alzheimer's disease, derivatives showed promising results in inhibiting AChE activity with IC50 values lower than standard drugs like donepezil, indicating potential for cognitive enhancement .

Synthesis and Derivatives

The synthesis of 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine typically involves cyclization reactions from appropriate precursors under controlled conditions. Its derivatives can be synthesized to enhance specific biological activities or reduce toxicity.

Synthetic Routes

  • Continuous flow formylation/hydrazine cyclization is a common method used for efficient production.
  • Substitution reactions can modify the chlorine atom at the 6th position to yield various functional derivatives .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine?

  • Methodology : The compound is typically synthesized via multi-step reactions starting from intermediates like 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-4-carbonitrile. Key steps include cyclization using hydrazine derivatives, followed by halogenation (e.g., using POCl₃ or PCl₅) to introduce the chlorine substituent. Reaction conditions often involve refluxing in polar aprotic solvents like DMF or DMAc under inert atmospheres .
  • Example : A four-step synthesis involving (i) cyclocondensation, (ii) oxidation, (iii) halogenation, and (iv) purification via column chromatography yields the target compound with >70% purity .

Q. How is the structural identity of 6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine confirmed?

  • Methodology : Analytical techniques such as ¹H/¹³C NMR (to confirm substituent positions), FT-IR (to identify functional groups like C-Cl stretches at ~550 cm⁻¹), and mass spectrometry (for molecular ion peaks matching the expected molecular weight) are standard. Elemental analysis (C, H, N) ensures stoichiometric consistency .

Q. What preliminary biological activities have been reported for this compound?

  • Methodology : Antimicrobial activity is assessed using agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Results are compared to reference drugs (e.g., streptomycin for bacteria, clotrimazole for fungi). Activity is quantified via minimum inhibitory concentration (MIC) values .

Advanced Research Questions

Q. How can conflicting spectral data during structural confirmation be resolved?

  • Methodology : Discrepancies in NMR/IR data (e.g., unexpected peaks or shifts) are addressed using X-ray crystallography , which provides unambiguous bond-length and angle data. Software like DIAMOND or APEX2 is used for crystallographic refinement. For example, crystal structures of related pyrazolo[3,4-b]pyrazines reveal planar heterocyclic cores with halogen substituents influencing packing motifs .

Q. What strategies optimize synthetic yields of 6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine derivatives?

  • Methodology : Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMAc) enhance reaction homogeneity.
  • Catalysis : Lewis acids (e.g., ZnCl₂) accelerate cyclization.
  • Continuous flow chemistry : Scalable synthesis via flow reactors improves reproducibility and reduces side reactions .
    • Example : Substituting batch reactions with flow systems increased yields of a related pyrazolo[3,4-b]pyridine derivative from 65% to 82% .

Q. How do substituents at the 3-methyl and 6-chloro positions influence bioactivity?

  • Methodology : Structure-activity relationship (SAR) studies compare analogs with varied substituents. Computational tools (e.g., molecular docking) predict interactions with biological targets (e.g., bacterial DNA gyrase). For example, replacing 3-methyl with bulkier groups reduced antimicrobial efficacy, suggesting steric hindrance effects .

Q. How are data contradictions in biological assays addressed?

  • Methodology : Discrepancies (e.g., variable MIC values across labs) are resolved by:

  • Standardized protocols : Uniform inoculum sizes and incubation times.
  • Positive controls : Including reference drugs in each assay batch.
  • Statistical validation : Replicates (n ≥ 3) with ANOVA or t-tests to confirm significance .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.